p-Tyramine-d4 Hydrochloride
Overview
Description
Tyramine-d4 (hydrochloride) is a deuterated form of tyramine, a naturally occurring monoamine compound derived from the amino acid tyrosine. It is commonly used as an internal standard for the quantification of tyramine by gas chromatography or liquid chromatography-mass spectrometry . Tyramine itself is known for its role in inducing the release of catecholamines, which are neurotransmitters involved in the body’s response to stress and other functions .
Mechanism of Action
Target of Action
p-Tyramine-d4 Hydrochloride, also known as Tyramine-d4 Hydrochloride, is a deuterium-labeled form of Tyramine Hydrochloride . Tyramine is a naturally occurring monoamine compound and trace amine derived from the amino acid tyrosine . It primarily targets the release of catecholamines .
Mode of Action
Tyramine acts by inducing the release of catecholamines . An important characteristic of this compound is its impediment to cross the blood-brain barrier, which restrains its side effects to only non-psychoactive peripheral sympathomimetic effects .
Biochemical Pathways
Tyramine is formed by the decarboxylation of tyrosine . It is a natural constituent of numerous food products and can have potentially dangerous hypertensive effects as an indirect sympathomimetic . The pharmacokinetics of Tyramine possibly depend on the organic cation transporter OCT1 genotype and on the CYP2D6 genotype . Since Tyramine is a prototypic substrate of monoamine oxidase A (MAO-A), genetic polymorphisms in MAO-A may also be relevant .
Pharmacokinetics
The pharmacokinetics of Tyramine were studied in 88 healthy volunteers after oral administration of a 400 mg dose . A strong interindividual variation in systemic Tyramine exposure was observed, with a mean AUC of 3.74 min*µg/ml and a high mean CL/F ratio of 107 l/min . On average, as much as 76.8% of the dose was recovered in urine in the form of the MAO-catalyzed metabolite 4-hydroxyphenylacetic acid (4-HPAA), confirming that oxidative deamination by MAO-A is the quantitatively most relevant metabolic pathway .
Result of Action
The molecular and cellular effects of Tyramine’s action include the induction of catecholamine release . This release can lead to various physiological effects, including an increase in systolic blood pressure .
Action Environment
The action, efficacy, and stability of Tyramine can be influenced by various environmental factors. These include the individual’s diet, as the ingestion of Tyramine-rich foods in conjunction with monoamine oxidase inhibitors (MAOIs) has been reported to cause hypertensive crisis . Additionally, genetic factors such as polymorphisms in OCT1, CYP2D6, and MAO-A can influence the pharmacokinetics and pharmacodynamics of Tyramine .
Biochemical Analysis
Biochemical Properties
p-Tyramine-d4 Hydrochloride activates TAAR1, with EC50s of 0.08, 0.69, and 2.26 µM for rat, mouse, and human-rat chimera receptors, respectively . It also inhibits the release of norepinephrine and dopamine in isolated rat caudate nucleus .
Cellular Effects
In human adipocytes, high doses of Tyramine have been reported to stimulate glucose transport . It mimics various insulin-like effects in rodent fat cells, such as activation of glucose transport, lipogenesis, and adipogenesis .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with TAAR1, a G-protein coupled receptor . Activation of TAAR1 by this compound leads to changes in intracellular cAMP levels, which can influence various cellular processes .
Temporal Effects in Laboratory Settings
It is known that Tyramine, the non-deuterated form, has a strong interindividual variation in systemic exposure .
Dosage Effects in Animal Models
Tyramine has been shown to increase systolic blood pressure in 71% of human volunteers .
Metabolic Pathways
Tyramine, the non-deuterated form of this compound, is a prototypic substrate of monoamine oxidase A (MAO-A) . On average, as much as 76.8% of the Tyramine dose was recovered in urine in the form of the MAO-catalyzed metabolite 4-hydroxyphenylacetic acid (4-HPAA), confirming that oxidative deamination by MAO-A is the quantitatively most relevant metabolic pathway .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tyramine-d4 (hydrochloride) involves the deuteration of tyramineThe reaction conditions often involve the use of deuterated reagents and solvents to ensure the incorporation of deuterium atoms at specific positions within the molecule .
Industrial Production Methods: Industrial production of Tyramine-d4 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the deuterated compound. The final product is often subjected to rigorous testing to confirm its isotopic purity and chemical composition .
Chemical Reactions Analysis
Types of Reactions: Tyramine-d4 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: Tyramine can be oxidized to form corresponding aldehydes or acids.
Reduction: Reduction reactions can convert tyramine into its corresponding amine derivatives.
Substitution: Substitution reactions can introduce different functional groups into the tyramine molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and alkylating agents are used for substitution reactions.
Major Products:
Oxidation: 4-Hydroxyphenylacetic acid.
Reduction: Various amine derivatives.
Substitution: Halogenated or alkylated tyramine derivatives.
Scientific Research Applications
Tyramine-d4 (hydrochloride) is widely used in scientific research due to its stable isotopic labeling. Some of its applications include:
Chemistry: Used as an internal standard in analytical chemistry for the quantification of tyramine in various samples.
Biology: Employed in studies involving neurotransmitter release and metabolism.
Medicine: Used in pharmacokinetic studies to understand the metabolism and distribution of tyramine in the body.
Industry: Utilized in the quality control of food products to monitor tyramine levels
Comparison with Similar Compounds
Tyramine: The non-deuterated form of Tyramine-d4 (hydrochloride).
Phenylethylamine: Another monoamine compound with similar structure and function.
Octopamine: A biogenic amine with similar physiological effects
Uniqueness: Tyramine-d4 (hydrochloride) is unique due to its deuterated nature, which makes it an ideal internal standard for analytical purposes. The presence of deuterium atoms provides distinct mass spectrometric properties, allowing for accurate quantification and analysis of tyramine in complex biological samples .
Properties
IUPAC Name |
4-(2-amino-1,1,2,2-tetradeuterioethyl)phenol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO.ClH/c9-6-5-7-1-3-8(10)4-2-7;/h1-4,10H,5-6,9H2;1H/i5D2,6D2; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNISDHSYKZAWOK-NXMSQKFDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCN)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C1=CC=C(C=C1)O)C([2H])([2H])N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60662224 | |
Record name | 4-[2-Amino(~2~H_4_)ethyl]phenol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60662224 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1189884-47-6 | |
Record name | 4-[2-Amino(~2~H_4_)ethyl]phenol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60662224 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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